1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone 1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699452
InChI: InChI=1S/C13H20BrN3O4/c1-19-9-17-12(15-13(14)16-17)10(18)5-4-8-21-11-6-2-3-7-20-11/h11H,2-9H2,1H3
SMILES: COCN1C(=NC(=N1)Br)C(=O)CCCOC2CCCCO2
Molecular Formula: C13H20BrN3O4
Molecular Weight: 362.22 g/mol

1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone

CAS No.:

Cat. No.: VC13699452

Molecular Formula: C13H20BrN3O4

Molecular Weight: 362.22 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone -

Specification

Molecular Formula C13H20BrN3O4
Molecular Weight 362.22 g/mol
IUPAC Name 1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-(oxan-2-yloxy)butan-1-one
Standard InChI InChI=1S/C13H20BrN3O4/c1-19-9-17-12(15-13(14)16-17)10(18)5-4-8-21-11-6-2-3-7-20-11/h11H,2-9H2,1H3
Standard InChI Key KXORDRHCAXZZNG-UHFFFAOYSA-N
SMILES COCN1C(=NC(=N1)Br)C(=O)CCCOC2CCCCO2
Canonical SMILES COCN1C(=NC(=N1)Br)C(=O)CCCOC2CCCCO2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₂₀BrN₃O₄ and a molecular weight of 362.22 g/mol . Its structure integrates three distinct moieties:

  • A 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl group, which confers aromaticity and halogenated reactivity.

  • A tetrahydropyranyl oxy group, providing steric protection for the ketone functionality.

  • A butanone backbone, enabling further functionalization via nucleophilic addition or reduction .

Nomenclature and Isomerism

The IUPAC name reflects the substitution pattern:

  • Position 1 of the butanone chain hosts the triazole ring.

  • The tetrahydropyranyl group is attached via an ether linkage at position 4.

  • Stereochemical considerations arise from the tetrahydropyranyl ring, which adopts a chair conformation, and the methoxymethyl group on the triazole, which may influence rotational barriers.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous bromo-butanone syntheses and acetal/ketal protection strategies :

Bromination of Triazole Precursors

A precursor such as 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 2092582-22-2) may undergo alkylation or acylation to introduce the butanone chain . Bromination typically employs reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF), achieving yields >70% under reflux conditions .

Tetrahydropyranyl Protection

The hydroxyl group at position 4 of butanone is protected as a tetrahydropyranyl (THP) ether using dihydropyran (DHP) and an acid catalyst (e.g., p-toluenesulfonic acid) . This step prevents undesired side reactions during subsequent synthetic steps.

Final Assembly

Coupling the brominated triazole with the THP-protected butanone intermediate via nucleophilic acyl substitution or Mitsunobu reaction completes the synthesis. Total yields exceeding 50% are achievable .

Process Optimization

  • Solvent Selection: THF and dichloromethane are preferred for their ability to dissolve polar intermediates .

  • Temperature Control: Bromination requires reflux (~80°C), while protection steps proceed at room temperature .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the final product .

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is scarce, analogous triazole derivatives exhibit characteristic signals :

  • ¹H NMR:

    • Triazole protons: δ 7.3–8.1 ppm (aromatic).

    • THP oxy group: δ 4.8–5.6 ppm (acetal proton).

    • Methoxymethyl: δ 3.3–3.4 ppm (singlet, OCH₃).

  • ¹³C NMR:

    • Ketone carbonyl: δ 205–210 ppm.

    • THP carbons: δ 60–70 ppm (ether oxygens) .

Mass Spectrometry

The molecular ion peak at m/z 362.22 (M⁺) confirms the molecular weight. Fragmentation patterns include loss of the THP group (Δ m/z 84) and cleavage of the methoxymethyl moiety (Δ m/z 45).

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography.

  • Derivatization: Explore substitutions on the triazole ring or THP group to optimize pharmacokinetics.

  • Scale-Up: Adapt synthetic protocols for kilogram-scale production using continuous flow reactors .

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